1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea
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Overview
Description
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea backbone substituted with a 2-chloroethyl group and a 4-(4-nitrophenyl)sulfonylphenyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea typically involves the reaction of 1-(2-chloroethyl)urea with 4-(4-nitrophenyl)sulfonylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The sulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Hydrogen peroxide in the presence of acetic acid at room temperature.
Major Products Formed
Nucleophilic substitution: Formation of substituted ureas with various functional groups.
Reduction: Formation of 1-(2-chloroethyl)-3-[4-(4-aminophenyl)sulfonylphenyl]urea.
Oxidation: Formation of 1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]sulfone.
Scientific Research Applications
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can disrupt normal cellular functions, leading to cell death or inhibition of cell proliferation. The nitro group can also undergo reduction to form reactive intermediates that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazine
- 1-(2-Chloroethyl)-4-(4-nitrophenyl)piperazine hydrochloride
- 2-Chloroethyl 4-nitrophenyl sulfide
Uniqueness
1-(2-Chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of alkylating and sulfonylating properties, making it valuable in both synthetic chemistry and biological research.
Properties
CAS No. |
60515-82-4 |
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Molecular Formula |
C15H14ClN3O5S |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C15H14ClN3O5S/c16-9-10-17-15(20)18-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)19(21)22/h1-8H,9-10H2,(H2,17,18,20) |
InChI Key |
IOTUAVRBKYXEJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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